molecular formula C12H11N3O B3360885 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 90016-89-0

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B3360885
CAS No.: 90016-89-0
M. Wt: 213.23 g/mol
InChI Key: XZGLODGXHJBVSJ-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one is a chemical compound . It has been studied as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy . This compound and its analogues have shown significance in cancer therapy via the inhibition of DYRK1A and PI3Kα in various human cancer cell lines .


Synthesis Analysis

The mono and dialkylation of pyridazino[4,5-b]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gave the target hydrazides, which displayed promising, potent, and significant cytotoxic activity against the MCF-7 cell line .


Chemical Reactions Analysis

The reaction of hydrazine hydrate with ethyl 3-formyl-1H-indole-2-carboxylate in ethanol via reflux afforded 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one . Thionation of the substance to a thione was conducted using P2S5 in pyridine .

Mechanism of Action

RT-PCR analysis of the most active compound was performed to determine its mode of action through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic and PI3K/AKT/mTOR genes . The findings were consistent with the proposed mechanism illustrated in the in silico study .

Future Directions

The in vivo analysis exhibited its potent anti-cancer activity through the prolongation of survival parameters, and inhibition of ascetic fluid parameters in EAC-bearing mice . This suggests that 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one and its analogues could be further explored for their potential in cancer therapy.

Properties

IUPAC Name

1-ethyl-3,5-dihydropyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-8-10-7-5-3-4-6-9(7)13-11(10)12(16)15-14-8/h3-6,13H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGLODGXHJBVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520789
Record name 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90016-89-0
Record name 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 2
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 3
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 4
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 5
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 6
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one

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